molecular formula C6H10N2O4 B1654006 (3R,6R)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione CAS No. 20945-52-2

(3R,6R)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione

Cat. No.: B1654006
CAS No.: 20945-52-2
M. Wt: 174.15 g/mol
InChI Key: SUWGHSHLNOADHI-QWWZWVQMSA-N
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Description

(3R,6R)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione is a chemical compound with a unique structure characterized by two hydroxymethyl groups attached to a piperazine-2,5-dione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,6R)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione typically involves the reaction of piperazine derivatives with formaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the hydroxymethyl groups. The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques, such as crystallization and chromatography, ensures the efficient production of the compound with consistent quality. The scalability of the synthesis process is crucial for meeting the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

(3R,6R)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione undergoes several types of chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl groups can yield piperazine-2,5-dione derivatives with aldehyde or carboxylic acid functionalities, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(3R,6R)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of enzyme mechanisms and as a potential inhibitor of specific biological pathways.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is utilized in the production of polymers, coatings, and other specialty materials.

Mechanism of Action

The mechanism by which (3R,6R)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione exerts its effects involves its interaction with specific molecular targets. The hydroxymethyl groups can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The compound’s ability to undergo various chemical transformations also allows it to interact with different biological pathways, making it a versatile tool in research and development.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3β,6β-Bis(methylthio)-3,6-bis(hydroxymethyl)piperazine-2,5-dione: This compound has similar structural features but with methylthio groups instead of hydroxymethyl groups.

    Piperazine-2,5-dione derivatives: Various derivatives with different substituents on the piperazine ring.

Uniqueness

(3R,6R)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione is unique due to its specific stereochemistry and the presence of two hydroxymethyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(3R,6R)-3,6-bis(hydroxymethyl)piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O4/c9-1-3-5(11)8-4(2-10)6(12)7-3/h3-4,9-10H,1-2H2,(H,7,12)(H,8,11)/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWGHSHLNOADHI-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(=O)NC(C(=O)N1)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1C(=O)N[C@@H](C(=O)N1)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60487454
Record name (3R,6R)-3,6-BIS(HYDROXYMETHYL)PIPERAZINE-2,5-DIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60487454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20945-52-2
Record name (3R,6R)-3,6-BIS(HYDROXYMETHYL)PIPERAZINE-2,5-DIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60487454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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